molecular formula C12H14N4O2S B2855067 1-(4-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}phenyl)ethanone CAS No. 730992-65-1

1-(4-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}phenyl)ethanone

Cat. No. B2855067
CAS RN: 730992-65-1
M. Wt: 278.33
InChI Key: REXDCVBERDDBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}phenyl)ethanone is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as MET, and it has been shown to have a range of biochemical and physiological effects that make it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The exact mechanism of action of 1-(4-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}phenyl)ethanone is not fully understood, but it is believed to work by interacting with specific proteins in the body. This interaction can lead to changes in the activity of these proteins, which can then have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. These effects include changes in enzyme activity, alterations in protein-protein interactions, and changes in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}phenyl)ethanone in lab experiments is its ability to selectively target specific proteins and cellular processes. This can make it a valuable tool for researchers who are trying to understand the mechanisms of action of various drugs and other compounds. However, there are also some limitations to using this compound, including its potential toxicity and the difficulty of synthesizing it in large quantities.

Future Directions

There are several potential future directions for research on 1-(4-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}phenyl)ethanone. One possible direction is to further investigate its mechanisms of action and its potential use as a drug target. Another direction is to explore its potential use in the development of new drugs and therapies for a range of diseases and conditions. Additionally, there may be opportunities to further optimize the synthesis process for this compound, making it easier and more cost-effective to produce in large quantities for research purposes.

Synthesis Methods

The synthesis of 1-(4-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}phenyl)ethanone is typically carried out using a multi-step process that involves the reaction of several different chemicals. This process has been refined over the years, and there are now several different methods that can be used to produce high-quality MET for research purposes.

Scientific Research Applications

1-(4-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}phenyl)ethanone has been used in a wide range of scientific research applications, including studies of protein-protein interactions, enzyme kinetics, and drug discovery. It has also been used to investigate the mechanisms of action of various drugs and to identify potential new drug targets.

properties

IUPAC Name

1-[4-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8(17)9-4-5-11(18-3)10(6-9)7-19-12-13-14-15-16(12)2/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXDCVBERDDBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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